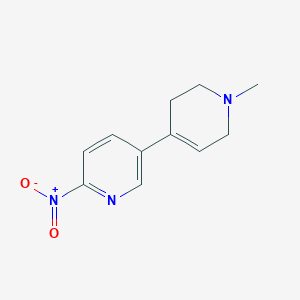

5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine

Overview

Description

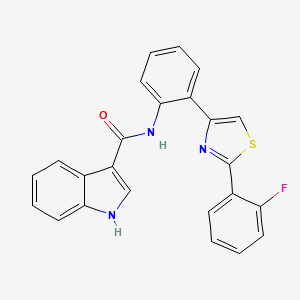

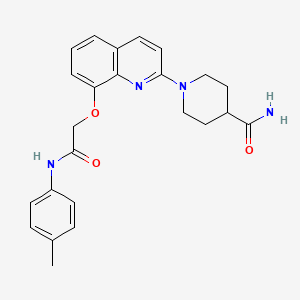

The compound “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” is likely a nitrogen-containing organic compound. It seems to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a tetrahydropyridine ring (a six-membered ring with five carbon atoms, one nitrogen atom, and two double bonds), which are common structures in many organic compounds .

Molecular Structure Analysis

The molecular structure of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would likely involve a pyridine ring attached to a tetrahydropyridine ring via a single bond. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would depend on its specific chemical structure. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structural similarity to known bioactive compounds makes it a candidate for the development of new therapeutic agents, particularly in the realm of neurodegenerative diseases where modulation of neurotransmitter systems is crucial .

Material Science

The compound’s unique structure is of interest in material science for the development of novel organic materials. Its potential to act as a building block for conductive polymers or as a ligand in metal-organic frameworks (MOFs) is being researched, which could lead to advancements in electronics and catalysis .

Chemical Synthesis

“5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” serves as an intermediate in the synthesis of complex organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in the construction of diverse molecular architectures for further chemical studies .

Biochemistry

In biochemistry, the compound is used to study enzyme-substrate interactions due to its structural features that can mimic certain biological molecules. This helps in understanding the mechanisms of enzyme action and in the design of enzyme inhibitors .

Medicinal Chemistry

Within medicinal chemistry, this compound is utilized for the design and synthesis of drug candidates. Its molecular framework is conducive to modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Analytical Chemistry

Analytically, it can be used as a standard or reference compound in chromatographic methods to help identify and quantify similar compounds in complex biological matrices, aiding in pharmacokinetic and metabolic studies .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEYWLYKKLDPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)

![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)